(4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol

Description

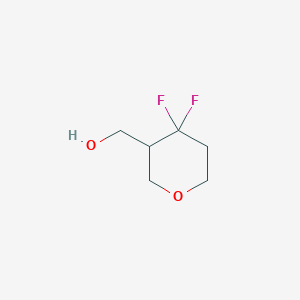

Structure

3D Structure

Properties

IUPAC Name |

(4,4-difluorooxan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c7-6(8)1-2-10-4-5(6)3-9/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYITCVHPBTYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of (4,4-Difluorotetrahydro-2H-pyran-3-yl)aldehyde or (4,4-Difluorotetrahydro-2H-pyran-3-yl)carboxylic acid.

Reduction: Formation of this compound or (4,4-Difluorotetrahydro-2H-pyran-3-yl)alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tetrahydropyran-3-ylmethanol: The non-fluorinated analog of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol.

4-Fluorotetrahydropyran-3-ylmethanol: A mono-fluorinated derivative.

4,4-Dichlorotetrahydropyran-3-yl)methanol: A chlorinated analog.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential bioactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

(4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol is a compound with potential biological activities that have yet to be extensively characterized. Its unique structural features, particularly the difluorinated tetrahydropyran moiety, suggest that it may possess interesting pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including available data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features:

- Difluorination: The presence of two fluorine atoms at the 4-position of the tetrahydropyran ring may enhance lipophilicity and influence interaction with biological targets.

- Hydroxymethyl Group: The hydroxymethyl group at the 3-position could facilitate hydrogen bonding with biological macromolecules.

Case Study 1: Antiviral Screening

A study focusing on gem-difluorinated compounds revealed that similar structures exhibited significant antiviral activity against various pathogens. The mechanisms involved included interference with viral entry and replication processes. While specific data on this compound is lacking, its structural similarity suggests it may exhibit comparable effects .

Case Study 2: Anticancer Activity

Research into related tetrahydropyran derivatives has shown promising results in cancer cell lines. For instance, compounds modified with fluorinated groups demonstrated enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways . This indicates that this compound may warrant further exploration in oncology.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic

- NMR spectroscopy : 1H, 13C, and 19F NMR identify structural features and fluorine environments.

- FTIR : Confirms hydroxyl (≈3200–3600 cm⁻¹) and C-F (≈1100–1200 cm⁻¹) stretches.

- HPLC/MS : Assesses purity and molecular weight (e.g., PubChem data lists MW ≈ 180.16 g/mol) .

How to resolve discrepancies in NMR data when analyzing fluorinated pyran derivatives?

Advanced

Discrepancies arise from dynamic stereochemistry or solvent effects. Solutions include:

- Computational validation : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison.

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings, clarifying ambiguous signals.

- X-ray cross-validation : Single-crystal studies (e.g., ) provide definitive structural benchmarks .

What are the primary research applications of this compound in medicinal chemistry?

Basic

The compound serves as a key intermediate in drug discovery, particularly for:

- CNS therapeutics : Fluorine enhances blood-brain barrier penetration.

- Protease inhibitors : The pyran scaffold mimics natural substrates.

- Antiviral agents : Fluorine atoms improve metabolic stability .

What strategies mitigate decomposition of this compound under acidic conditions?

Q. Advanced

- Protective groups : Trimethylsilyl (TMS) ethers shield the hydroxyl group during reactions.

- Stabilizers : Add non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize acids.

- Storage : Store at −20°C under argon to prevent hydrolysis (aligned with ’s guidelines) .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS Class: Acute Toxicity Category 4).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (per ’s SDS) .

How to design a kinetic study for nucleophilic substitution reactions involving this compound?

Q. Advanced

- Variable conditions : Vary nucleophile concentration (e.g., NaN3, KCN) and monitor via GC/HPLC.

- Pseudo-first-order setup : Maintain excess nucleophile to isolate rate dependence on the pyran derivative.

- Arrhenius analysis : Measure rate constants at multiple temperatures to derive activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.